N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the esterification of 4-fluorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with naphthalene-1-yl acetic acid under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The thiadiazole ring and fluorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be compared with other thiadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has shown antiviral activity but differs in its sulfonamide group, which imparts different chemical properties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer activity, but with a pyrazole ring instead of a thiadiazole ring.
This compound stands out due to its unique combination of a thiadiazole ring and naphthalen-1-yl acetamide moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHALJZLEZGBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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